2-Benzo[b]furancarboxamide,3-amino-6-methoxy-
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Overview
Description
2-Benzo[b]furancarboxamide,3-amino-6-methoxy- is a chemical compound with a complex structure that includes a benzofuran ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Benzo[b]furancarboxamide,3-amino-6-methoxy- involves several steps. One common method includes the reaction of 3-amino-6-methoxybenzofuran with a suitable carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Benzo[b]furancarboxamide,3-amino-6-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzo[b]furancarboxamide,3-amino-6-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. Studies are ongoing to explore its efficacy and safety in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzo[b]furancarboxamide,3-amino-6-methoxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction pathways such as the Ras/Erk or PI3K/Akt pathways, which are associated with cell proliferation and survival .
Comparison with Similar Compounds
2-Benzo[b]furancarboxamide,3-amino-6-methoxy- can be compared with other benzofuran derivatives. Similar compounds include:
2-Amino-6-methoxybenzothiazole: Known for its use in dye production and as an intermediate in organic synthesis.
Benzofuran carbohydrazide: Exhibits antimicrobial properties and is used in the development of new antimicrobial agents.
The uniqueness of 2-Benzo[b]furancarboxamide,3-amino-6-methoxy- lies in its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound for both research and industrial purposes.
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-amino-6-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,11H2,1H3,(H2,12,13) |
InChI Key |
FMJHTZPEFGEXLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C(=O)N)N |
Origin of Product |
United States |
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